13(S)-Hpode

Vue d'ensemble

Description

13(S)-HPODE is the (S)-enantiomer of 13-HPODE It has a role as a human metabolite. It is functionally related to an octadeca-9,11-dienoic acid. It is a conjugate acid of a this compound(1-). It is an enantiomer of a (13R)-HPODE.

This compound is a natural product found in Solanum tuberosum, Homo sapiens, and other organisms with data available.

Activité Biologique

13(S)-Hydroperoxyoctadecadienoic acid (13(S)-HpODE) is a lipid peroxide derived from the oxidation of linoleic acid, a prevalent polyunsaturated fatty acid in human diets. This compound has garnered attention due to its significant biological activities, particularly in relation to metabolic pathways, inflammation, and cellular processes. Understanding the biological activity of this compound is crucial for elucidating its role in health and disease.

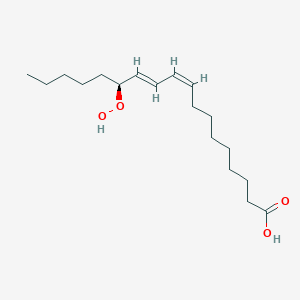

- Chemical Formula : C₁₈H₃₂O₄

- CAS Number : 33964-75-9

- Molecular Weight : 304.45 g/mol

This compound is known to influence various cellular pathways through several mechanisms:

- Peroxisome Proliferator-Activated Receptor (PPAR) Activation :

-

Gene Expression Modulation :

- Exposure to this compound has been shown to alter the expression of numerous genes related to detoxification, lipid metabolism, and oxidative stress response. In a study involving Caco-2 cells, treatment with 100 µM of this compound resulted in the upregulation of genes associated with lipid metabolism (e.g., PLIN2, FABP1) and downregulation of cell proliferation-related genes .

- Impact on Mitochondrial Function :

Table 1: Biological Activities of this compound

Case Study 1: Caco-2 Cell Model

A study utilized Caco-2 cells to investigate the effects of this compound on gene expression and cellular processes. The results indicated that treatment with this compound led to:

- Upregulation of genes involved in lipid metabolism.

- Downregulation of genes associated with cell cycle progression.

- Enhanced detoxification pathways including cytochrome P450 enzymes .

Case Study 2: In Vivo Studies

In animal models, dietary intake of this compound was linked to alterations in metabolic pathways similar to those observed in vitro. These findings suggest that dietary lipid peroxides may play a role in the development of metabolic disorders and gut-related diseases .

Applications De Recherche Scientifique

Cellular Mechanisms

1.1 Gene Expression Modulation

Research indicates that 13(S)-Hpode influences gene expression significantly. For instance, it enhances detoxification pathways through the upregulation of cytochrome P450 enzymes, which are crucial for drug metabolism and detoxification of harmful substances . Additionally, studies have shown that this compound treatment leads to altered expression of genes involved in lipid metabolism, cell cycle regulation, and apoptosis .

1.2 Signal Transduction Enhancement

This compound has been found to augment epidermal growth factor (EGF) signaling pathways. In studies involving Syrian hamster embryo fibroblasts, it was observed that this compound increased the phosphorylation of SHP-2, a protein that modulates EGF receptor activity, thereby enhancing cell growth and proliferation in specific cellular contexts . This differential response highlights the compound's potential as a modulator of growth factor signaling.

Therapeutic Potential

2.1 Cancer Research

The anti-cancer properties of this compound are under investigation due to its ability to induce apoptosis in cancer cells. Studies have shown that it can inhibit the proliferation of cultured human colon cancer cells, suggesting its potential as a therapeutic agent in cancer treatment . Furthermore, its role in modulating inflammatory responses may contribute to its anti-tumor effects by altering the tumor microenvironment.

2.2 Inflammation and Metabolism

This compound has demonstrated anti-inflammatory effects by influencing pathways such as PPAR-γ signaling. This pathway is known for its role in regulating inflammation and metabolic processes. The compound's ability to activate PPAR signaling may provide insights into developing treatments for obesity-related conditions and metabolic syndromes .

Study on Caco-2 Cells

A comprehensive study using Caco-2 cells (a model for intestinal epithelium) revealed that this compound treatment resulted in significant changes in gene expression related to detoxification, mitochondrial function, and cell adhesion . The findings suggest that dietary sources of this compound might influence intestinal health and disease progression.

| Parameter | Control | This compound Treatment |

|---|---|---|

| Upregulated Genes | - | 1402 |

| Downregulated Genes | - | 1692 |

| Key Pathways Affected | - | Detoxification, Apoptosis |

EGF Signaling Pathway Study

In another study focusing on EGF signaling, this compound was shown to enhance the interaction between phosphorylated EGFR and SHP-2, particularly in tumor suppressor gene-positive cells . This finding suggests a potential mechanism through which this compound may promote tumor growth under certain conditions.

Propriétés

IUPAC Name |

(9Z,11E,13S)-13-hydroperoxyoctadeca-9,11-dienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O4/c1-2-3-11-14-17(22-21)15-12-9-7-5-4-6-8-10-13-16-18(19)20/h7,9,12,15,17,21H,2-6,8,10-11,13-14,16H2,1H3,(H,19,20)/b9-7-,15-12+/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDSRHVWSAMTSSN-IRQZEAMPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC=CCCCCCCCC(=O)O)OO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/C=C\CCCCCCCC(=O)O)OO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601318226 | |

| Record name | 13(S)-HPODE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601318226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 13-L-Hydroperoxylinoleic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003871 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

33964-75-9 | |

| Record name | 13(S)-HPODE | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33964-75-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 13-Hydroperoxy-9,11-octadecadienoic acid, (9Z,11E,13S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033964759 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13(S)-HPODE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601318226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 13-HYDROPEROXY-9,11-OCTADECADIENOIC ACID, (9Z,11E,13S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KJ4LKU42W8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 13-L-Hydroperoxylinoleic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003871 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is 13(S)-hydroperoxyoctadecadienoic acid (13(S)-HPODE) and how is it formed?

A: 13(S)-Hydroperoxyoctadecadienoic acid, commonly known as this compound, is a lipid peroxidation product primarily derived from the polyunsaturated fatty acid, linoleic acid. Its formation involves the action of enzymes like lipoxygenases or by non-enzymatic reactions involving reactive oxygen species (ROS) and transition metals like iron. [, ]

Q2: How does this compound interact with cellular components to exert its biological effects?

A: this compound can directly interact with proteins, altering their function. For instance, it has been shown to enhance the phosphorylation of the epidermal growth factor receptor (EGFR) and its association with the tyrosine phosphatase SHP-2, ultimately modulating cell growth signaling pathways. [, , ] Additionally, this compound can decompose into reactive aldehydes like 4-hydroxy-2(E)-nonenal (HNE) and 4-oxo-2(E)-nonenal (ONE), which are highly reactive and can form adducts with DNA and proteins, potentially leading to cellular damage and dysfunction. [, ]

Q3: Can you elaborate on the role of this compound in atherosclerosis?

A: Research suggests that 15-lipoxygenase, an enzyme involved in lipid oxidation, contributes to the formation of oxidized lipids in human atherosclerotic plaques. This enzyme predominantly forms this compound from cholesteryl linoleate present in low-density lipoprotein (LDL). The presence of this compound and its reduced form, cholesteryl hydroxy-octadecadienoic acid, has been consistently observed in atherosclerotic lesions. []

Q4: How does this compound influence HDL functionality?

A: Studies in mice have shown that elevated levels of this compound in plasma can diminish the anti-inflammatory properties of high-density lipoprotein (HDL). This highlights the potential of this compound to impact cardiovascular health by altering the protective functions of HDL. []

Q5: What is the significance of the stereospecificity of this compound in disease?

A: The specific stereoisomer, this compound, is primarily generated by enzymatic oxidation via 15-lipoxygenase. The presence of predominantly this compound in atherosclerotic plaques, as opposed to a racemic mixture, suggests a significant role of enzymatic lipid peroxidation in the pathogenesis of atherosclerosis. []

Q6: Does this compound play a role in diabetes?

A: Recent research suggests a potential link between this compound and type 2 diabetes. Studies in diabetic mice models indicate that the administration of probiotics and prebiotics can modulate gut microbiota composition and metabolic profiles, leading to a decrease in this compound levels. These changes were associated with improved blood glucose control, highlighting a potential role of this compound in diabetes-related metabolic dysregulation. []

Q7: Can you provide details about the molecular structure and spectroscopic characteristics of this compound?

A: this compound, with a molecular formula of C18H32O4 and a molecular weight of 312.45 g/mol, exhibits specific spectroscopic characteristics that enable its identification and quantification. While detailed spectroscopic data is not provided in the given abstracts, techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are commonly employed for its structural characterization and analysis. [, , ]

Q8: How is this compound analyzed in biological samples?

A: Analytical techniques like liquid chromatography coupled with mass spectrometry (LC/MS) are widely used for the detection and quantification of this compound in complex biological samples like plasma, tissues, and cell lysates. This approach offers high sensitivity and specificity for analyzing this compound and its downstream metabolites. [, ]

Q9: Can you elaborate on the breakdown products of this compound and their biological relevance?

A: this compound can undergo further decomposition to yield reactive aldehydes like 4-hydroperoxy-2(E)-nonenal (HPNE), 4-hydroxy-2(E)-nonenal (HNE), and 4-oxo-2(E)-nonenal (ONE). These aldehydes, particularly HNE and ONE, are highly reactive and capable of forming adducts with DNA and proteins, leading to cellular damage and potentially contributing to the development of various diseases. [, , ]

Q10: What is the role of iron in the decomposition of this compound?

A: Iron, particularly in its ferrous (Fe(II)) state, can catalyze the decomposition of this compound. This reaction can generate reactive oxygen species (ROS) and enhance the production of reactive aldehydes like HNE and ONE, contributing to oxidative stress and cellular damage. []

Q11: How does this compound affect enzymes involved in its own formation?

A11: Research suggests that this compound can influence the activity of lipoxygenases, the enzymes responsible for its production. Further investigations are required to fully understand the regulatory mechanisms and implications of this feedback loop.

Q12: What is known about inhibitors of this compound formation?

A12: While specific inhibitors targeting this compound formation are not extensively discussed in the provided abstracts, research on lipoxygenase inhibitors is an active area of investigation. These inhibitors could potentially modulate the levels of this compound and its downstream effects.

Q13: How does the cellular redox environment impact the activity of this compound?

A: The cellular redox state, particularly the levels of glutathione (GSH), plays a crucial role in modulating the effects of this compound. Glutathione peroxidase-1 (GPx-1), an enzyme that utilizes GSH, can regulate this compound levels and influence its interaction with 5-lipoxygenase (5-LO). The presence of calcium ions can protect 5-LO from the inhibitory effects of GPx-1, highlighting the complex interplay between redox balance, calcium signaling, and this compound activity. [, ]

Q14: How does this compound affect calcium signaling?

A: While specific mechanisms are not detailed in the provided abstracts, some studies suggest that this compound can influence calcium transport and the activity of Na,K-ATPase in cardiac muscle cells. Further research is needed to elucidate the precise mechanisms and implications of these interactions. []

Q15: What is the role of computational chemistry in understanding this compound?

A: Computational chemistry techniques, such as QM/MM calculations and molecular dynamics simulations, are valuable tools for investigating the interaction of this compound with enzymes like lipoxygenases. These methods provide insights into the structural features and molecular mechanisms underlying its formation and biological activity. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.